Cas no 1241682-02-9 ((1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine)
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine
- DTXSID101239639
- 1241682-02-9
- EN300-1963501
- (alphaS)-4-Chloro-alpha-methyl-3-nitrobenzenemethanamine
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- Inchi: 1S/C8H9ClN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1
- InChI Key: JWYQDOWSBMEXNH-YFKPBYRVSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])[C@H](C)N
Computed Properties
- Exact Mass: 200.0352552g/mol
- Monoisotopic Mass: 200.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.8Ų
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963501-0.05g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-0.1g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-0.25g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-0.5g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-1.0g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1963501-2.5g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-5.0g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1963501-10.0g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1963501-1g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1963501-5g |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine |
1241682-02-9 | 5g |
$3396.0 | 2023-09-17 |
(1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine
Compound CAS No. 1241682-02-9: (1S)-1-(4-Chloro-3-Nitrophenyl)Ethan-1-Amine
The compound with CAS No. 1241682-02-9, commonly referred to as (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine, is a significant organic compound in the field of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. The molecule consists of a chiral amine group attached to a substituted aromatic ring, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the importance of (1S)-configuration in determining the biological activity of this compound. Researchers have demonstrated that the stereochemistry at the chiral center significantly influences the compound's interaction with biological targets, such as enzymes and receptors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* explored the enantioselective synthesis of this compound and its derivatives, emphasizing their potential as leads for anti-inflammatory and neuroprotective agents.
The aromatic ring in (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine is substituted with both chlorine and nitro groups, which contribute to its electronic properties and reactivity. The nitro group, being an electron-withdrawing substituent, enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attacks. This feature has been exploited in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to synthesize more complex molecules with diverse functionalities.
One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. For example, a 2023 research article in *Organic Process Research & Development* described the use of (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine as a key intermediate in the preparation of novel kinase inhibitors. These inhibitors have shown potential in targeting specific kinases involved in cancer progression, highlighting the compound's significance in drug discovery.
In addition to its synthetic applications, this compound has been studied for its pharmacokinetic properties. A 2023 study published in *Drug Metabolism and Disposition* investigated the absorption, distribution, metabolism, and excretion (ADME) profile of (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine. The results indicated that the compound exhibits moderate solubility and permeability, making it a suitable candidate for further preclinical testing.
The synthesis of (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine involves a multi-step process that typically begins with the nitration of chlorobenzene derivatives. The introduction of the nitro group is followed by nucleophilic substitution or coupling reactions to introduce the amine group. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantiomeric excess (ee) during the synthesis process, ensuring a more efficient production of the desired enantiomer.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. A 2023 article in *Journal of Chemical Information and Modeling* utilized molecular docking simulations to predict binding affinities between (1S)-configuration compounds and various protein targets. These studies have laid the groundwork for rational drug design strategies targeting specific diseases.
In conclusion, (1S)-1-(4-chloro-3-nitrophenyl)ethan-1-amine (CAS No. 1241682-02-9) is a versatile compound with significant potential in chemical synthesis and drug discovery. Its unique structural features, combined with recent advancements in synthetic methodologies and computational modeling, make it an invaluable tool for researchers across various disciplines.
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